molecular formula C9H18N2O3S B8330331 [(2-Mercapto-Ethylcarbamoyl)-Methyl]Carbamic Acid Tert-Butyl Ester

[(2-Mercapto-Ethylcarbamoyl)-Methyl]Carbamic Acid Tert-Butyl Ester

Cat. No. B8330331
M. Wt: 234.32 g/mol
InChI Key: AAVXNNADMXWQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-Mercapto-Ethylcarbamoyl)-Methyl]Carbamic Acid Tert-Butyl Ester is a useful research compound. Its molecular formula is C9H18N2O3S and its molecular weight is 234.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2-Mercapto-Ethylcarbamoyl)-Methyl]Carbamic Acid Tert-Butyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2-Mercapto-Ethylcarbamoyl)-Methyl]Carbamic Acid Tert-Butyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[(2-Mercapto-Ethylcarbamoyl)-Methyl]Carbamic Acid Tert-Butyl Ester

Molecular Formula

C9H18N2O3S

Molecular Weight

234.32 g/mol

IUPAC Name

tert-butyl N-[2-oxo-2-(2-sulfanylethylamino)ethyl]carbamate

InChI

InChI=1S/C9H18N2O3S/c1-9(2,3)14-8(13)11-6-7(12)10-4-5-15/h15H,4-6H2,1-3H3,(H,10,12)(H,11,13)

InChI Key

AAVXNNADMXWQGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCCS

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 50 mL round-bottom flask charged with a solution of sodium bicarbonate (141 mg, 1.68 mmol) in 8.2 mL water was added 2-aminoethanethiol hydrochloride (102.5 mg, 0.90 mmol). To this stirring solution was added dropwise over 60 seconds a solution of 25a (145.6 mg, 0.82 mmol) in 8.2 mL CH2Cl2. The reaction was vigorously stirred for 25 minutes at room temperature, then extracted twice with fresh CH2Cl2. The combined CH2Cl2 extracts were washed once with 5% aqueous HCl, once with 10% aqueous sodium bicarbonate, then once with water. The organic fraction was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford 132.8 mg (69% from 24a) of clean 26a as a colorless oil.
Quantity
141 mg
Type
reactant
Reaction Step One
Name
Quantity
8.2 mL
Type
solvent
Reaction Step One
Quantity
102.5 mg
Type
reactant
Reaction Step Two
Name
Quantity
145.6 mg
Type
reactant
Reaction Step Three
Quantity
8.2 mL
Type
solvent
Reaction Step Three
Name

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